molecular formula C12H13N3O3 B12614179 N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea CAS No. 651021-60-2

N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea

Cat. No.: B12614179
CAS No.: 651021-60-2
M. Wt: 247.25 g/mol
InChI Key: ISHSJDYMCXRWHE-UHFFFAOYSA-N
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Description

N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea is a urea derivative featuring a central urea core (N,N'-dimethyl substitution) and a 1,2-oxazol-3-yloxy phenyl group. Urea derivatives are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science, due to their ability to engage in hydrogen bonding and their metabolic stability .

Properties

CAS No.

651021-60-2

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

1,3-dimethyl-1-[4-(1,2-oxazol-3-yloxy)phenyl]urea

InChI

InChI=1S/C12H13N3O3/c1-13-12(16)15(2)9-3-5-10(6-4-9)18-11-7-8-17-14-11/h3-8H,1-2H3,(H,13,16)

InChI Key

ISHSJDYMCXRWHE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C1=CC=C(C=C1)OC2=NOC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea typically involves the reaction of N,N’-dimethylurea with 4-hydroxyphenyl-1,2-oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety may also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Oxazole/Oxadiazole Moieties

N-{4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-N'-(propan-2-yl)urea ()
  • Structure: Contains a 1,2,4-oxadiazole ring (vs. 1,2-oxazole in the target compound) and a phenoxymethyl substituent.
  • Key Differences :
    • Oxadiazole (two nitrogen atoms) vs. oxazole (one nitrogen, one oxygen) alters polarity and hydrogen-bonding capacity.
    • The isopropyl group on urea may reduce solubility compared to the dimethyl substitution in the target compound.
  • Applications: Not explicitly stated but likely explored for antimicrobial or agrochemical uses due to sulfonamide analogs .
N-[4-(4-Amino-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl]-N'-{5-[1-(trifluoromethyl)cyclopropyl]-1,2-oxazol-3-yl}urea ()
  • Structure : Combines a fluorophenyl group, pyrrolopyrimidine, and a trifluoromethyl-substituted oxazole.
  • Key Differences :
    • The trifluoromethyl group enhances lipophilicity and metabolic stability.
    • Fluorine substitution improves bioavailability and target binding.
  • Applications : Serine/threonine-protein kinase Nek7 inhibitor with anti-inflammatory properties .
1-(5-tert-Butyl-1,2-oxazol-3-yl)-3-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea ()
  • Structure : Features a tert-butyl oxazole and a morpholinyl-ethoxy benzothiazole.
  • Morpholinyl substituent enhances solubility and pharmacokinetics.
  • Applications : Antineoplastic agent targeting cancer pathways .

Urea-Based Agrochemicals

N,N-Dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (Fluometuron) ()
  • Structure : Simple urea with trifluoromethylphenyl substitution.
  • Trifluoromethyl group enhances herbicidal activity.
  • Applications : Pre-emergent herbicide for cotton crops .
N'-(4-(4-Chlorophenoxy)phenyl)-N,N-dimethylurea (Chloroxuron) ()
  • Structure: Chlorophenoxy substituent instead of oxazole.
  • Key Differences: Phenoxy group provides rigidity and lipophilicity. Chlorine atom increases electronegativity and persistence in soil.
  • Applications : Selective herbicide for broadleaf weeds .

Structural and Functional Impact of Substituents

Compound Name Heterocycle Urea Substituents Key Functional Groups Applications Reference
Target Compound 1,2-Oxazol-3-yl N,N'-Dimethyl, oxazolyloxy phenyl Dimethyl urea, oxazole Under investigation -
N-{4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-N'-(propan-2-yl)urea 1,2,4-Oxadiazole Isopropyl, phenoxymethyl Oxadiazole, phenoxymethyl Antimicrobial (inferred)
Fluometuron None Trifluoromethylphenyl Trifluoromethyl Herbicide
WHO Antineoplastic Agent 1,2-Oxazol-3-yl Trifluoromethyl cyclopropyl Pyrrolopyrimidine, fluorine Kinase inhibitor

Research Findings and Trends

  • Hydrogen Bonding : Urea derivatives with oxazole/oxadiazole rings exhibit enhanced hydrogen-bonding capacity compared to simpler agrochemical ureas, making them suitable for drug design .
  • Bioactivity : The presence of fluorine or trifluoromethyl groups () correlates with improved pharmacokinetics and target specificity in pharmaceuticals.
  • Agrochemical vs. Pharmaceutical Design : Agrochemical ureas prioritize lipophilicity and environmental stability (e.g., chloroxuron ), while pharmaceutical analogs focus on solubility and receptor interaction (e.g., kinase inhibitors ).

Biological Activity

N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea, also known by its chemical structure C12H13N3O3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

The compound is characterized by:

  • Molecular Formula : C12H13N3O3
  • Molecular Weight : 245.25 g/mol
  • Structure : The molecule features a urea group linked to a phenyl ring substituted with an oxazole moiety.

This compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory effects and anti-inflammatory properties .
  • Antimicrobial Activity : Preliminary studies indicate that related compounds with similar structures exhibit antimicrobial properties against various bacterial strains, suggesting that this compound may also possess such activity .

Antimicrobial Activity

A study on related urea derivatives revealed moderate antibacterial and antifungal activities against common pathogens. The minimum inhibitory concentrations (MICs) were reported to be around 250 μg/mL for several tested compounds . While specific data for this compound is limited, its structural similarities suggest potential efficacy.

Inhibition Studies

In vitro studies focusing on sEH inhibitors show a range of IC50 values from 16.2 to 50.2 nmol/L for structurally similar compounds. These findings highlight the potential of this compound as an effective sEH inhibitor .

Case Studies

  • In Vivo Studies : Research involving animal models has demonstrated that compounds targeting sEH can mitigate inflammatory responses and improve vascular function . Although direct studies on this compound are needed, the implications of its structural analogs provide a promising outlook.
  • Comparison with Other Compounds : A comparative analysis of various urea derivatives indicates that modifications in the phenyl and oxazole rings significantly influence biological activity. For instance, pyrazolyl ureas have shown enhanced anti-inflammatory effects compared to their oxazole counterparts .

Research Findings Summary Table

Study Activity IC50/MIC Values Notes
Study on sEH inhibitorsInhibition of sEH16.2 - 50.2 nmol/LSuggests potential for anti-inflammatory effects
Antimicrobial activity studyAntibacterial/FungalMIC ~250 μg/mLRelated compounds show moderate activity
Animal model studyVascular function improvementNot specifiedSupports potential therapeutic use

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